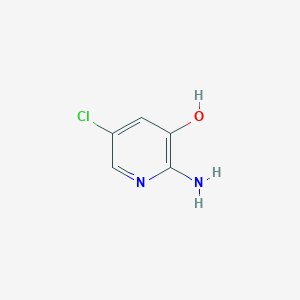

2-Amino-5-chloropyridin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRXXBXPVJOAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437961 | |

| Record name | 2-Amino-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40966-87-8 | |

| Record name | 2-Amino-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Derivatization of 2 Amino 5 Chloropyridin 3 Ol

Established Synthetic Routes to 2-Amino-5-chloropyridin-3-ol and its Direct Precursors

The synthesis of this compound often proceeds through the preparation and subsequent functionalization of key intermediates, most notably 2-amino-5-chloropyridine (B124133). The following sections outline significant methodologies for producing these foundational compounds.

A robust method for synthesizing the crucial precursor, 2-amino-5-chloropyridine, involves the selective chlorination of 2-aminopyridine (B139424) in a strongly acidic medium. google.com This approach is designed to favor monochlorination at the 5-position while minimizing the formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com The selectivity is achieved by conducting the reaction in a medium with a Hammett acidity function (H₀) below -3.5. google.com

| Acidic Medium | Chlorinating Agent | Temperature | Yield of 2-Amino-5-chloropyridine | Purity | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid / HCl | Cl₂ | 10-12°C | 76.3% | 92.8% | google.com |

| 72.4% H₂SO₄ | Cl₂ | -20°C | Not specified | Not specified | google.com |

| 20% H₂SO₄ | Not specified | 25°C | 54% | Significant dichloro byproduct | google.com |

Electrochemical methods offer an alternative pathway for the synthesis of aminochloropyridine precursors. One notable example is the electrochemical reduction of 5-chloro-2-nitropyridine (B1630408) to produce 2-amino-5-chloropyridine. This process is conducted in an acidic ethanol-water medium and demonstrates high efficiency, achieving a yield of 82% with a purity of 99% after recrystallization. This approach represents a greener alternative to methods employing hazardous chlorinating agents.

While direct electrochemical synthesis of this compound is not widely documented, related electrochemical techniques for functionalizing heterocyclic rings are established. For instance, the cross-coupling of 4-amino-6-chloropyrimidines with aryl halides has been successfully achieved using an electrochemical method that employs a sacrificial iron anode and a nickel(II) catalyst. nih.gov The mechanism is believed to proceed through the reduction of the nickel catalyst, which then engages in an oxidative addition with the chloro-heterocycle. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 5-Chloro-2-nitropyridine | |

| Medium | Acidic ethanol-water (10% H₂SO₄) | |

| Cathode | Nickel | |

| Anode | Copper | |

| Current Density | 100 A/m² | |

| Temperature | Ambient (25–30°C) | |

| Yield | 82% |

The synthesis of this compound can be accomplished through logical multi-step sequences that strategically introduce the required functional groups onto the pyridine (B92270) ring. A common strategy involves the functionalization of a pre-formed chlorinated pyridine. For example, 2-amino-5-chloropyridine, synthesized as described previously, can serve as a key intermediate. google.com

A plausible synthetic pathway involves the following steps:

Chlorination: Synthesis of 2-amino-5-chloropyridine from 2-aminopyridine. google.com

Nitration: Electrophilic nitration of 2-amino-5-chloropyridine. The directing effects of the amino and chloro groups favor the introduction of a nitro group at the 3-position, yielding 2-amino-5-chloro-3-nitropyridine. google.com

Reduction: The resulting nitro compound can then be reduced to the corresponding amine, 2,3-diamino-5-chloropyridine, using standard reducing agents.

Diazotization and Hydrolysis: The final step involves the selective diazotization of the amino group at the 3-position, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group, yielding the target compound, this compound. This sequence of nitration followed by reduction and diazotization is a classic method for installing a hydroxyl group on an aromatic ring. The synthesis of related compounds, such as 4-chloro-3-nitropyridin-2-ol from a nitrated aminopyridine precursor via diazotization-hydrolysis, supports the viability of this approach.

The derivatization of the key precursor, 2-amino-5-chloropyridine, can be achieved using various halogenating agents. One such reaction involves N-Chlorosuccinimide (NCS). The reaction of 2-amino-5-chloropyridine with NCS does not yield the target 3-hydroxy derivative but instead results in further chlorination of the pyridine ring. google.com

Specifically, treating 2-amino-5-chloropyridine with NCS in a suitable solvent leads to the formation of 2-amino-3,5-dichloropyridine. google.com This electrophilic aromatic substitution occurs at the 3-position, which is activated by the amino group. While this method does not produce this compound, it represents a key strategic derivatization of the precursor, providing a route to di-chlorinated pyridine compounds. google.com The reaction conditions are generally mild, taking place between 0-100°C over a period of 0.5 to 24 hours. google.com

Biocatalytic methods present an attractive and environmentally conscious strategy for the synthesis of hydroxylated pyridines. researchgate.net The direct introduction of a hydroxyl group onto the pyridine ring, a chemically challenging transformation, can be achieved with high regioselectivity using whole-cell biocatalysts. researchgate.net

Research has demonstrated that whole cells of Burkholderia sp. MAK1 are capable of performing regioselective oxyfunctionalization of various pyridine derivatives. researchgate.netresearchgate.net These microorganisms have been shown to effectively convert pyridin-2-amines into their corresponding 5-hydroxy derivatives. researchgate.net Furthermore, studies on the biotransformation of 2-aminopyridines substituted at the 4-position with chlorine have confirmed that regioselective hydroxylation occurs. researchgate.net The biosynthesis of 6-amino-4-chloro-pyridin-3-ol, a structural isomer of the target compound, has been observed, indicating the enzyme system's tolerance for chlorinated aminopyridinols. researchgate.net A yield of 34% has been reported for the biotransformation to 5-chloro-pyridin-3-ol. researchgate.net This evidence strongly suggests that a biocatalytic approach using organisms like Burkholderia sp. MAK1 is a viable strategy for the conversion of 2-amino-5-chloropyridine into this compound.

An advanced and highly efficient method for preparing the precursor 2-amino-5-chloropyridine utilizes N-fluoro-N-chlorobenzenesulfonamide as the chlorinating agent catalyzed by an ionic liquid. google.com This modern approach offers several advantages, including mild reaction conditions, high product yields, and the ability to recycle the catalyst. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Aminopyridine | google.com |

| Chlorinating Agent | N-fluoro-N-chlorobenzenesulfonamide | google.com |

| Catalyst | Imidazole-based ionic liquid (e.g., 1-methyl-3-methylimidazolium chloride) | google.com |

| Solvent | Dichloromethane (B109758) or Ethyl acetate | |

| Temperature | 0–40°C (Optimal at 25°C) | google.com |

| Reaction Time | 0.2–24 hours | google.com |

| Yield | Up to 98.8% |

Biotransformation and Oxyfunctionalization Strategies for Hydroxylated Pyridine Derivatives

Advanced Functionalization and Derivatization Strategies

The strategic derivatization of this compound is pivotal for developing novel compounds with tailored properties for various applications, including pharmaceuticals and materials science. The presence of amino, hydroxyl, and chloro functional groups on the pyridine ring offers multiple reaction sites for advanced functionalization.

Introduction of Additional Halogens (e.g., Bromination, Fluorination)

The introduction of additional halogens to the this compound scaffold can significantly alter its electronic and biological properties.

Bromination: The bromination of 2-amino-5-chloropyridine, a related precursor, can be achieved by reacting it with bromine in a solvent like dichloromethane. For instance, dissolving 2-amino-5-chloropyridine in dichloromethane and adding bromine dropwise at 0°C, followed by reaction at room temperature, yields 2-amino-3-bromo-5-chloropyridine. Another method involves the chlorination of 2-aminopyridine followed by the addition of an alkali bromide and further introduction of chlorine gas. google.com

Fluorination: Fluorinated derivatives are of particular interest in medicinal chemistry. The synthesis of compounds like 2-amino-5-chloro-3-fluoropyridine (B1279587) has been documented, highlighting the possibility of introducing fluorine into the pyridine ring. ossila.com These fluorinated analogs serve as building blocks for active pharmaceutical ingredients (APIs), such as inhibitors of cyclin-dependent kinases. ossila.com

Table 1: Halogenated Derivatives of this compound and Related Compounds

| Compound Name | Chemical Formula | CAS Number | Key Features |

| 2-Amino-3-bromo-5-chloropyridine | C5H4BrClN2 | --- | A dihalogenated pyridine derivative. |

| 2-Amino-5-chloro-4-fluoropyridin-3-ol | C5H4ClFN2O | 21436666 | Contains chloro, fluoro, amino, and hydroxyl groups. nih.gov |

| 2-Amino-5-bromo-4-chloro-3-hydroxypyridine | C5H4BrClN2O | 1003710-63-1 | A bromo and chloro substituted aminopyridinol. alfa-chemistry.com |

| 2-Amino-5-bromo-6-chloropyridin-3-ol | C5H4BrClN2O | 1131041-72-9 | Isomer with halogen at the 6-position. fluorochem.co.uk |

| 2-Amino-5-chloro-3-fluoropyridine | C5H5ClFN | 246847-98-3 | A fluorinated building block for APIs. ossila.com |

Nitration and Acylation Reactions on the Pyridine Ring

Nitration and acylation are fundamental electrophilic aromatic substitution reactions that can be used to further functionalize the pyridine ring of this compound and its precursors.

Nitration: The nitration of 2-aminopyridine derivatives typically occurs at the 3 or 5-position. njit.edu For 2-amino-5-chloropyridine, nitration can lead to the formation of 2-amino-5-chloro-3-nitropyridine. google.com This reaction is often carried out using a mixture of nitric acid and sulfuric acid. njit.edusmolecule.com The resulting nitro group can then be reduced to an amino group, providing a route to diaminopyridine derivatives. smolecule.com The temperature of the nitration reaction is a critical parameter to control, as higher temperatures can lead to undesired byproducts and oxidation. njit.edu

Acylation: Acylation reactions, a type of Friedel-Crafts reaction, involve the introduction of an acyl group onto the aromatic ring. rsc.org In the context of 2-amino-5-chloropyridine, after nitration to yield 2-amino-5-chloro-3-nitropyridine, an acylation step can be performed to produce 5-chloro-3-nitro-2-fluoroacylamidopyridine. google.com This transformation highlights the ability to modify the amino group after nitration of the ring.

Table 2: Nitrated and Acylated Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Chloropyridine | Conc. HNO3, Conc. H2SO4 | 2-Chloro-5-nitropyridin-3-ol | smolecule.com |

| 2-Amino-5-chloropyridine | Mixed Acid (HNO3/H2SO4) | 2-Nitramino-5-chloropyridine | njit.edu |

| 2-Amino-5-chloropyridine | 1. Nitration, 2. Acylation | 5-Chloro-3-nitro-2-fluoroacylamidopyridine | google.com |

Formation of Condensed Heterocyclic Systems (e.g., Naphthyridine Derivatives, Imidazo-derivatives)

This compound is a valuable precursor for the synthesis of condensed heterocyclic systems, which are core structures in many biologically active molecules.

Imidazo-derivatives: The reaction of 2-amino-5-chloropyridine derivatives can lead to the formation of imidazo[4,5-b]pyridine structures. For example, the reduction of 5-chloro-3-nitro-2-fluoroacylamidopyridine can yield 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-[4,5-b]-pyridine compounds, which have shown utility as herbicides. google.com

Naphthyridine Derivatives: While direct synthesis from this compound is not explicitly detailed in the provided results, the broader class of 2-amino-1,8-naphthyridine-3-carboxamide (B11906850) derivatives has been investigated for antimicrobial properties. google.com The synthesis of such structures often involves the cyclization of appropriately substituted pyridine precursors.

Esterification and Amidation Reactions for Novel Structures

The hydroxyl and amino groups of this compound are amenable to esterification and amidation reactions, respectively, allowing for the synthesis of a wide array of derivatives.

Esterification: The hydroxyl group can be esterified with various carboxylic acids to form corresponding esters. For instance, 5-chloropyridin-3-ol has been esterified with nonsteroidal anti-inflammatory agents (NSAIDs) like 2-acetoxybenzoic acid and (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid using coupling agents such as EDC and DMAP. nih.gov Similarly, it has been reacted with indole (B1671886) carboxylic acids to produce esters that act as SARS-CoV-2 3CL protease inhibitors. nih.gov

Amidation: The amino group can participate in amidation reactions. While direct amidation of this compound is not specified, related aminopyridines can be synthesized through the reaction of chloropyridines with amides, which serve as the amine source. researchgate.net Furthermore, 3-amino-5-chloropyridine-2-carboxylic acid can undergo amidation with amines like 1-amino-2-methyl-propan-2-ol using HATU as a coupling agent. echemi.com

Table 3: Ester and Amide Derivatives

| Reactant 1 | Reactant 2 | Product Type | Application/Significance | Reference |

| 5-Chloropyridin-3-ol | 2-Acetoxybenzoic acid | Ester | Potential SARS-CoV-2 3CL Protease Inhibitor | nih.gov |

| 5-Chloropyridin-3-ol | 1H-Indole-5-carboxylic acid | Ester | SARS-CoV-2 3CLpro Inhibitor | nih.gov |

| 3-Amino-5-chloropyridine-2-carboxylic acid | 1-Amino-2-methyl-propan-2-ol | Amide | Synthesis of complex amides | echemi.com |

Synthesis of Chiral Derivatives for Asymmetric Catalysis

The development of chiral derivatives of pyridines is crucial for their application in asymmetric catalysis, where they can act as ligands for metal catalysts, inducing stereoselectivity in chemical transformations. mdpi.com

The synthesis of novel chiral 4-(dimethylamino)pyridine (DMAP) derivatives has been accomplished starting from 4-chloropyridine (B1293800) and 3,5-dibromo-4-chloropyridine. bham.ac.uk This indicates that the chloro-substituted pyridine core is a viable starting point for creating chiral ligands. Although a direct synthesis of a chiral derivative from this compound for asymmetric catalysis is not detailed, the principles can be applied. Chiral auxiliaries can be introduced during cyclization reactions, or asymmetric catalysis can be employed using chiral complexes, for example, with Pd-BINAP, to generate chiral products. The resulting chiral ligands are essential for controlling the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. mdpi.comfrontiersin.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. This includes the use of less hazardous reagents, milder reaction conditions, and one-pot syntheses to improve efficiency and reduce waste.

Another green approach involves the photocatalytic degradation of 2-amino-5-chloropyridine using titanium dioxide (TiO2) as a photocatalyst. researchgate.net This method offers a way to remove such compounds from water, mineralizing the organic structure into less harmful inorganic substances like halides, ammonium (B1175870), nitrate, and phosphate (B84403). researchgate.net

Furthermore, a transition metal-free and base-free synthesis of aminopyridines has been achieved by using amides as the amine source under reflux conditions, presenting a simpler and potentially greener alternative to traditional methods that may use heavy metals or harsh bases. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chloropyridin 3 Ol

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino (-NH2) and hydroxyl (-OH) groups in 2-Amino-5-chloropyridin-3-ol enhances the electron density of the ring, facilitating such reactions. The outcomes of these reactions, particularly in terms of regioselectivity, are a subject of significant chemical interest.

Regioselectivity and Reaction Kinetics in Halogenation

The halogenation of activated pyridines, such as those bearing amino and hydroxyl groups, is a well-established method for introducing halogen atoms into the pyridine nucleus. In the case of this compound, the existing substituents play a crucial role in directing the incoming electrophile. The amino and hydroxyl groups are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director.

Research on the halogenation of similar activated pyridines provides insights into the expected regioselectivity for this compound. For instance, the bromination of 2-hydroxypyridines with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to yield the 5-bromo derivative as the major product, with the 3-bromo isomer also being formed. researchgate.net The formation of the 3-bromo product is attributed to the ability of the hydroxyl group to form a hydrogen bond with NBS, which facilitates the attack at the ortho position. researchgate.net In contrast, 2-aminopyridine (B139424) exhibits complete regioselectivity, affording exclusively the 5-bromo derivative under similar conditions. researchgate.net

Given these precedents, the halogenation of this compound is expected to be directed by the strong activating influence of the amino and hydroxyl groups. The positions ortho and para to these groups are C4 and C6. However, the C5 position is already occupied by a chlorine atom. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions. The precise product distribution would depend on the specific halogenating agent and reaction conditions, with steric hindrance also playing a role.

Nitration Mechanisms and Product Distribution

The nitration of aminopyridines is a key reaction for the introduction of a nitro group, which can serve as a precursor for further functionalization. A patent for the preparation of 2-amino-5-chloropyridine (B124133) discloses that this compound can be nitrated to yield the corresponding 3-nitropyridine (B142982) derivative. researchgate.net This suggests that in the case of this compound, nitration would likely occur at one of the available ring positions activated by the amino and hydroxyl groups.

Studies on the nitration of 2-aminopyridine have shown that the reaction with a mixture of nitric and sulfuric acid primarily yields 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine (B1266227) as a byproduct. sapub.org The regioselectivity is explained by the concept of "electric hindrance," where repulsion between the positive charges on the protonated ring nitrogen and the incoming nitronium ion directs the substitution. sapub.orgnih.gov

For this compound, the presence of the hydroxyl group at the 3-position would further influence the regiochemical outcome of nitration. The combined directing effects of the amino and hydroxyl groups would strongly activate the C4 and C6 positions for electrophilic attack. The nitration of 2-amino-5-bromopyridine (B118841) has been shown to proceed via a nitroamino intermediate, which then rearranges to form 2-amino-5-bromo-3-nitropyridine. researchgate.net A similar mechanism can be envisioned for the nitration of this compound, likely leading to the introduction of a nitro group at a position influenced by the electronic and steric environment created by the existing substituents.

Nucleophilic Substitution Reactions

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. In this compound, both the chlorine atom and the hydroxyl group can potentially act as leaving groups in nucleophilic substitution reactions.

Reactivity of Halogen and Hydroxyl Groups

The chlorine atom at the C5 position of this compound can be displaced by various nucleophiles. The reactivity of halopyridines in nucleophilic substitution is well-documented, with the position of the halogen and the nature of other substituents on the ring influencing the reaction rate. researchgate.net For instance, 2-chloropyridines are known to be more reactive towards nucleophiles than their 3- and 4-isomers due to the activating effect of the ring nitrogen. mdpi.com In the case of this compound, the presence of the electron-donating amino and hydroxyl groups may modulate this reactivity.

The hydroxyl group at the C3 position can also undergo substitution, although it is generally a poor leaving group. evitachem.com Its reactivity can be enhanced by protonation in acidic media, which converts it into a better leaving group (H2O). evitachem.com Alternatively, the hydroxyl group can be converted into other functional groups that are more amenable to substitution. The reactivity of the hydroxyl group in hydroxypyridines is also evident in their reactions with various electrophiles, where it can act as a nucleophile itself. evitachem.com

Formation of Pyridine-Based Complexes and Coordination Chemistry

The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups in this compound are potential coordination sites for metal ions. The ability of aminopyridine derivatives to form stable metal complexes is well-established. nih.govresearchgate.net

Research on the coordination chemistry of the closely related ligand, 2-amino-3-hydroxypyridine (B21099), has demonstrated its versatility in forming complexes with a range of transition metals, including cobalt, copper, palladium, iron, ruthenium, and rhodium. researchgate.net In these complexes, the ligand typically binds to the metal center through the deprotonated hydroxyl oxygen and the amino nitrogen, acting as a bidentate chelating agent. researchgate.net Mixed ligand complexes of manganese(II) and copper(II) with 2-amino-3-hydroxypyridine and other N-donor ligands have also been synthesized and characterized. zenodo.org

Furthermore, Schiff bases derived from 2-amino-3-hydroxypyridine have been used to create more complex ligands for the synthesis of metal complexes with interesting properties and potential applications. jocpr.comjournalijar.com Given these findings, it is highly probable that this compound can also act as a ligand, forming stable complexes with various metal ions. The electronic and steric effects of the chloro substituent at the C5 position would likely influence the coordination geometry and the stability of the resulting complexes.

Table 1: Metal Complexes of 2-Amino-3-hydroxypyridine and Related Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

|---|---|---|---|

| 2-Amino-3-hydroxypyridine | Co(II), Cu(II), Pd(II), Fe(III), Ru(III), Rh(III) | Bidentate (N, O) | researchgate.net |

| 2-Amino-3-hydroxypyridine | Mn(II), Cu(II) | Bidentate (N, O) with other N-donors | zenodo.org |

| 2-(salicylimino)-3-hydroxypyridine | Cu(II), Fe(II), Mn(II), Zn(II) | Tridentate | jocpr.com |

| {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate | journalijar.com |

| 2-amino-5-chloro-3-fluoropyridine (B1279587) | Cu(II) | Monodentate (N) | zenodo.org |

Oxidation and Reduction Pathways

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of potential products.

The oxidation of this compound can occur at several sites. The amino group can be oxidized, and the pyridine ring itself can undergo oxidation, especially under enzymatic or photocatalytic conditions. A study on the biotransformation of 6-chloropyridin-2-amine by Burkholderia sp. MAK1 showed that the bacterium catalyzes the hydroxylation of the pyridine ring to produce 6-amino-2-chloropyridin-3-ol. jocpr.com This suggests that a similar enzymatic oxidation of this compound could potentially lead to the introduction of additional hydroxyl groups on the pyridine ring. Furthermore, the photocatalytic degradation of 2-amino-5-chloropyridine has been investigated, demonstrating that the pyridine moiety can be mineralized through an oxidative process. researchgate.net The hydroxyl group can also be oxidized to a carbonyl group under specific conditions. sapub.org

Reduction reactions of this compound can also be envisioned. If a nitro group is introduced into the molecule through nitration, it can be subsequently reduced to an amino group using various reducing agents, such as iron in acidic medium. researchgate.net The chloro substituent can also be removed through reductive dehalogenation, a common reaction for chloropyrimidines and related heterocycles. oregonstate.edu The pyridine ring itself can be reduced under certain conditions, although this typically requires more forcing conditions.

Oxidative Dimerization Mechanisms

The oxidative dimerization of this compound is a notable reaction. Studies involving whole cells of Burkholderia sp. MAK1 have demonstrated the transformation of this compound. While the primary investigation focused on the hydroxylation of various 2-aminopyridines, the study also observed that 2-aminopyridin-3-ol, a related compound, undergoes oxidative dimerization to form a yellow-green compound with a molecular mass of 214 Da. researchgate.net This product was identified as 2-amino-3H-dipyrido[3,2-b:2′ ,3′ -e] researchgate.netresearchgate.netoxazine-3-one. researchgate.net This suggests that under specific enzymatic or chemical oxidative conditions, this compound could potentially undergo a similar dimerization process, likely involving the amino and hydroxyl groups, to form a more complex structure. The presence of the chloro-substituent would likely influence the reaction rate and the specific structure of the resulting dimer.

Electrochemical Reduction Processes

The electrochemical reduction of halogenated pyridines is a well-established method for dehalogenation. While specific studies on the electrochemical reduction of this compound are not prevalent, the principles can be inferred from related compounds. For instance, the electrochemical conversion of 5-chloro-2-nitropyridine (B1630408) to 2-amino-5-chloropyridine at a nickel cathode highlights the feasibility of manipulating substituents on the pyridine ring through electrochemical means. chemicalbook.com The reduction of the chloro-substituent on this compound would likely proceed via a similar mechanism, involving the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of 2-Amino-pyridin-3-ol. The process is typically carried out in an electrolytic cell, and the efficiency of the reduction can be influenced by factors such as the cathode material, the solvent system, and the electrolyte used. google.com

Degradation Pathways and Mechanisms

The degradation of this compound can occur through various environmental and laboratory-induced processes, including photocatalysis and microbial action.

Photocatalytic Degradation in Aqueous Solutions and Dechlorination Kinetics

The photocatalytic degradation of halogenated pyridines, such as the analogue 2-amino-5-chloropyridine, has been investigated in aqueous solutions, often using a titanium dioxide (TiO2) catalyst. researchgate.netscispace.com These studies reveal that the degradation of the pyridine moiety and the dechlorination process can follow different kinetic pathways. scispace.com

For 2-amino-5-chloropyridine, the degradation of the pyridine ring was found to be dependent on the presence of TiO2, while dechlorination could occur via direct photolysis even in the absence of the catalyst. scispace.com The kinetics for both processes were observed to be zero-order within the studied concentration ranges. researchgate.netscispace.com The Langmuir-Hinshelwood kinetic model has been successfully applied to describe the influence of the initial substrate concentration on the degradation rate of the pyridine moiety. researchgate.netscispace.com

It is plausible that this compound would exhibit similar behavior under photocatalytic conditions. The hydroxyl group on the ring may influence the adsorption of the molecule onto the TiO2 surface and could also be a site for oxidative attack by photogenerated reactive oxygen species.

Table 1: Kinetic Data for the Photocatalytic Degradation of 2-amino-5-chloropyridine

| Parameter | Pyridine Moiety Degradation | Dechlorination |

|---|---|---|

| Reaction Order | Zero-order researchgate.netscispace.com | Zero-order researchgate.netscispace.com |

| Catalyst Requirement | TiO2 required scispace.com | Occurs via direct photolysis scispace.com |

| Kinetic Model | Langmuir-Hinshelwood applicable researchgate.netscispace.com | Not explicitly stated |

Chemical Stability and Degradation Products

The chemical stability of this compound is a critical factor in its environmental fate. While specific long-term stability studies for this exact compound are not detailed in the provided context, information can be drawn from related structures. Generally, halogenated aromatic compounds can be persistent in the environment. Under specific conditions, such as strong acidity, the 2-aminopyridine structure is known to be reactive. For instance, the synthesis of 2-amino-5-chloropyridine involves the chlorination of 2-aminopyridine in a strongly acidic medium to control the selectivity of the reaction and minimize the formation of dichlorinated by-products. google.com

Degradation of this compound would likely lead to the formation of various smaller molecules. Based on the degradation pathways of similar compounds, potential degradation products could include hydroxylated intermediates, followed by ring cleavage to yield aliphatic acids and eventually mineralization to carbon dioxide, water, chloride ions, and ammonium (B1175870) or nitrate. researchgate.net The initial steps would likely involve either the removal of the chlorine atom or oxidation of the pyridine ring.

Enzymatic and Microbial Degradation Studies

The biodegradation of pyridine derivatives by microorganisms is a key environmental process. researchgate.net While direct microbial degradation studies on this compound are scarce, research on related compounds provides significant insights.

For example, whole cells of Burkholderia sp. MAK1 have been shown to be capable of oxyfunctionalizing various pyridine derivatives. researchgate.net This bacterium hydroxylated several 2-aminopyridines and transformed 2-aminopyridin-3-ol into a dimer. researchgate.net This indicates that microbial enzymes, specifically oxygenases, can catalyze reactions involving the amino and hydroxyl groups of such compounds. core.ac.uk

The degradation of other chlorinated pyridines, such as chlorpyrifos (B1668852) and its metabolite 3,5,6-trichloropyridin-2-ol, has been studied in various microorganisms. researchgate.net These studies reveal that the initial step often involves hydrolysis of the phosphate (B84403) ester bond, followed by further degradation of the chlorinated pyridine ring. researchgate.net Bacteria and fungi have been identified that can utilize these compounds as a source of carbon and nitrogen. frontiersin.orgfrontiersin.org It is therefore conceivable that microorganisms exist that can degrade this compound, likely initiating the process through hydroxylation, dehalogenation, or cleavage of the pyridine ring.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloropyridine |

| 2-aminopyridin-3-ol |

| 2-amino-3H-dipyrido[3,2-b:2′ ,3′ -e] researchgate.netresearchgate.netoxazine-3-one |

| 5-chloro-2-nitropyridine |

| 2-Amino-pyridin-3-ol |

| Titanium dioxide |

| Chlorpyrifos |

| 3,5,6-trichloropyridin-2-ol |

Lack of Publicly Available Spectroscopic Data for this compound

While the existence of the compound is confirmed through its unique CAS number and listings in chemical supplier databases, the specific research findings required to populate the requested article outline—including detailed data for Fourier Transform Infrared (FTIR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—could not be located.

It is important to distinguish this compound from the structurally similar molecule, 2-Amino-5-chloropyridine . Extensive spectroscopic research and data are available for 2-Amino-5-chloropyridine. researchgate.netnih.govcore.ac.uknih.govnist.govchemicalbook.com However, this information is not applicable to this compound, as the presence of a hydroxyl (-OH) group at the 3-position on the pyridine ring would significantly alter its spectroscopic properties.

Due to the absence of specific, scientifically verified data for this compound, it is not possible to generate the requested article with the required level of detail and accuracy for the specified analytical methodologies.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in the structural elucidation of organic molecules like 2-Amino-5-chloropyridin-3-ol and its related substances.

In a typical LC-MS analysis, the compound is first separated from a mixture on an HPLC column. For instance, a reverse-phase C18 column can be used with a mobile phase consisting of acetonitrile (B52724), water, and an acid like formic acid to ensure compatibility with the mass spectrometer. sielc.com The separated analyte then enters the mass spectrometer, where it is ionized. The resulting molecular ion peak and its fragmentation pattern provide definitive structural information. High-resolution mass spectrometry (HRMS) coupled with LC can yield highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments, further confirming the structure of this compound. scirp.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are particularly useful for elucidating the connectivity of atoms within the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the detection and quantification of trace levels of volatile and semi-volatile compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, as GC analysis requires the analyte to be in the gas phase. sigmaaldrich.com Common derivatizing agents can convert the polar amino and hydroxyl groups into less polar silyl (B83357) ethers, for example. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often a non-polar column like one with a polydimethylsiloxane (B3030410) stationary phase. chromatographyonline.comnih.gov The separated components then enter the mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions known to be characteristic of the derivatized this compound. This targeted approach significantly enhances the sensitivity and selectivity of the analysis, making GC-MS an excellent method for trace analysis in complex matrices. chromatographyonline.com A simple method for the detection of the related compound 2-amino-5-chloropyridine (B124133) using GC with mass selective detection has been described, highlighting the utility of this technique for detecting pyridine (B92270) derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are indispensable tools in pharmaceutical analysis for both quantitative analysis and purity assessment.

Method Development for Quantitative Analysis and Purity Assessment

Developing a robust HPLC or UPLC method is essential for accurately quantifying this compound and assessing its purity. Method development typically involves optimizing several parameters to achieve good separation, peak shape, and sensitivity. researchgate.net

A common starting point is reverse-phase HPLC. sielc.com The choice of column, such as a C18 or C8, is critical. sielc.commdpi.com The mobile phase composition, usually a mixture of an organic solvent like acetonitrile or methanol (B129727) and an aqueous buffer, is systematically varied to achieve optimal separation. sielc.commdpi.com The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like this compound. The use of UPLC, with its smaller particle size columns (typically <2 µm), allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. mdpi.comnih.gov This involves determining parameters such as the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com

Table 1: Typical HPLC/UPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Value/Condition | Source |

| Column | C18 or C8, 3-5 µm (HPLC), <2 µm (UPLC) | sielc.commdpi.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer | sielc.commdpi.com |

| Detector | Diode Array Detector (DAD) or UV-Vis | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) | mdpi.com |

| Injection Volume | 5 - 20 µL | mdpi.com |

Chromatographic Separation Techniques for Analogues and Metabolites

HPLC and UPLC are also vital for separating this compound from its structural analogues and potential metabolites. lcms.cz The high resolving power of these techniques allows for the separation of closely related compounds that may differ only by the position of a substituent or a minor structural modification. lcms.cz

Two-dimensional liquid chromatography (2D-LC) can be employed for particularly complex mixtures where one-dimensional chromatography is insufficient. almacgroup.com In 2D-LC, a fraction from the first separation is transferred to a second column with different selectivity for further separation. almacgroup.com This approach is especially useful when dealing with co-eluting impurities or when analyzing samples in complex biological matrices. almacgroup.com Coupling these advanced separation techniques with mass spectrometry provides a powerful tool for the identification and characterization of unknown analogues and metabolites. almacgroup.com

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

The process involves growing a suitable single crystal of the compound, which can be achieved by techniques such as slow evaporation of a solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined. Studies on similar molecules, like 2-amino-5-chloropyridine, have shown that the crystal structure is often stabilized by hydrogen bonds. iucr.org Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material and can be used to identify different polymorphic forms. researchgate.netgoogle.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. lkouniv.ac.in For this compound, the presence of the pyridine ring with its pi-electron system, along with the amino and hydroxyl auxochromes, gives rise to characteristic absorption bands in the UV region.

The spectrum typically shows absorptions due to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. lkouniv.ac.in The n → π* transitions, which are usually weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. Studies on related compounds like 2-amino-5-chloropyridine have reported UV absorption maxima. researchgate.net The solvent used can influence the position and intensity of the absorption bands.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Application | Information Obtained |

| LC-MS | Structural Elucidation | Molecular weight, fragmentation pattern, elemental composition |

| GC-MS | Trace Analysis | Detection and quantification of low concentrations |

| HPLC/UPLC | Quantitative Analysis, Purity Assessment, Separation of Analogues/Metabolites | Concentration, purity, separation of related compounds |

| X-ray Diffraction | Solid-State Structure Determination | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions |

| UV-Vis Spectroscopy | Study of Electronic Transitions | Wavelength of maximum absorption (λmax), information on conjugated systems |

Computational Chemistry and Theoretical Studies of 2 Amino 5 Chloropyridin 3 Ol

Density Functional Theory (DFT) Calculations

DFT calculations serve as the foundation for a comprehensive theoretical analysis of 2-Amino-5-chloropyridin-3-ol. These calculations, often performed using software packages like Gaussian, allow for the modeling of the molecule's behavior at the quantum level. researchgate.net By employing specific functionals, such as B3LYP, and basis sets, for instance, 6-311G++(d,p), a detailed picture of the molecule's properties can be constructed. researchgate.netresearchgate.net

Geometry Optimization and Vibrational Analysis

A fundamental step in computational analysis is geometry optimization. conflex.net This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. researchgate.netresearchgate.net For related compounds like 2-amino-5-chloropyridine (B124133), this has been achieved using DFT methods, ensuring a complete relaxation of the molecule's geometry. researchgate.net

Following optimization, vibrational analysis is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared and Raman spectra. youtube.com The calculated harmonic vibrational frequencies are often scaled to better match experimental data. researchgate.netresearchgate.net This analysis provides a detailed interpretation of the vibrational modes of the molecule, which can be compared with experimental FT-IR and FT-Raman spectra for validation. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. colab.ws The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. colab.ws A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com For similar molecules, a smaller HOMO-LUMO gap has been associated with higher polarizability. mdpi.com The energies of these orbitals and their gap are calculated to elucidate charge transfer mechanisms within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available for this compound |

| LUMO Energy | Data not available for this compound |

| Energy Gap (ΔE) | Data not available for this compound |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. readthedocs.iouni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their energetic significance through second-order perturbation theory. uni-muenchen.de These interactions, which lead to a departure from the idealized Lewis structure, are indicative of electron delocalization. uni-muenchen.de In related systems, NBO analysis has been employed to understand intermolecular interactions and charge transfer phenomena. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. wolfram.comwuxiapptec.com The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. wuxiapptec.com Red-colored regions indicate negative potential (electron-rich), while blue-colored regions represent positive potential (electron-poor). wolfram.com For similar molecules, MEP maps have been used to identify potential sites for molecular interactions. researchgate.net

Non-Linear Optical (NLO) Properties Prediction (e.g., Hyperpolarizability, Dipole Moment)

Computational methods are also employed to predict the non-linear optical (NLO) properties of molecules. google.com Parameters such as the dipole moment and the first-order hyperpolarizability (β) are calculated to assess a material's potential for NLO applications, such as frequency conversion. researchgate.net For related organic molecules, DFT calculations have been used to compute these properties, with the results suggesting their suitability for NLO applications. researchgate.netisroset.org

Table 2: Predicted Non-Linear Optical (NLO) Properties

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | Data not available for this compound |

| First-Order Hyperpolarizability (β) | Data not available for this compound |

Quantum Chemical Descriptors (Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity Index)

A range of quantum chemical descriptors can be calculated from the energies of the frontier molecular orbitals to quantify the global reactivity of a molecule. irjweb.com These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and have been calculated for various heterocyclic compounds to understand their chemical behavior. colab.wschnpu.edu.ua

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Chemical Softness (S) | 1/(2η) | Data not available |

| Electrophilicity Index (ω) | μ2/(2η) | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the behavior of molecules, predicting their interactions and structural characteristics, which are fundamental to their biological and chemical functions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to forecast the binding affinity and mode of action of a ligand with a protein of interest.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides insights into its potential biological relevance. For instance, Schiff base derivatives of the related compound 2-amino-5-chloropyridine have been investigated for their interaction with various protein targets. researchgate.net Molecular docking studies on these derivatives have demonstrated significant interactions with amino acid residues of proteins, suggesting their potential as biologically active agents. researchgate.net

In one such study, derivatives of 2-amino-5-chloropyridine were docked against the tuberculosis protein 2X23. researchgate.net The interactions were observed to involve the sulfur and chlorine atoms of the compounds. Another study on a derivative of 2-amino-5-chloropyridine, 2AM24Cl, reported a binding energy of -5.45 kcal/mol with an inhibition constant of 101.54 μM against the 5UVC protein. researchgate.net For a related compound, SA2AM, the binding energy was found to be -5.66 kcal/mol with an inhibition constant of 71.33 μm. researchgate.net

Furthermore, studies on 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270) (ACTP), a structurally similar compound, have shown its potential as an inhibitor of the colony-stimulating factor 1 (CSF1) receptor, which is implicated in tenosynovial giant-cell tumors. nih.gov These findings suggest that this compound could also exhibit inhibitory activity against various protein targets, a hypothesis that warrants further investigation through dedicated molecular docking studies.

Table 1: Molecular Docking Data for 2-Amino-5-chloropyridine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (μM) |

|---|---|---|---|

| 2AM24Cl | 5UVC | -5.45 | 101.54 |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, quantify this relationship, enabling the prediction of the activity of novel compounds. creative-proteomics.com

For this compound, a hypothetical QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The presence of an amino group (-NH2), a chloro group (-Cl), and a hydroxyl group (-OH) on the pyridine ring at positions 2, 5, and 3 respectively, will significantly influence these descriptors.

Electronic Effects: The amino group is an electron-donating group, while the chloro and hydroxyl groups are electron-withdrawing. Their combined effect on the electron density distribution of the pyridine ring would be a key factor in its interaction with biological targets.

Hydrogen Bonding: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with receptor binding sites.

Lipophilicity: The chloro substituent increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

By developing a QSAR model based on a series of analogues of this compound with varying substituents, it would be possible to predict the structural modifications required to enhance a specific biological activity. ddg-pharmfac.net This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. creative-proteomics.com

Molecular Docking Studies for Biological Target Interactions

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

For this compound, theoretical studies could be particularly insightful for understanding its reactivity in various chemical transformations. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The chloro substituent at the 5-position is a potential leaving group in such reactions.

Theoretical calculations could model the reaction of this compound with different nucleophiles. By calculating the activation energies for substitution at the 5-position, it would be possible to predict the feasibility and outcome of these reactions. Such studies have been performed on related chloronitropyrimidine derivatives to understand the preference of the leaving group. chemrxiv.org

Furthermore, the amino and hydroxyl groups can also participate in various reactions. Theoretical studies could investigate the regioselectivity of reactions such as acylation or alkylation, predicting whether the reaction would occur at the amino or hydroxyl group. Understanding these reaction mechanisms and pathways is crucial for the rational design of synthetic routes to novel derivatives of this compound with desired properties.

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Pharmaceutical Chemistry

2-Amino-5-chloropyridin-3-ol, also referred to as 2-amino-3-hydroxy-5-chloropyridine, serves as an important chemical intermediate with a range of applications in the field of medicine. guidechem.com It can be synthesized from the related compound 2-amino-5-chloropyridine (B124133), which is a widely used precursor in drug manufacturing. guidechem.com The presence of multiple reactive sites on the pyridine (B92270) ring allows for its incorporation into larger, more complex molecular frameworks destined for pharmaceutical use.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 40966-87-8 | C₅H₅ClN₂O | 144.56 g/mol |

| 2-Amino-5-chloropyridine | 1072-98-6 | C₅H₅ClN₂ | 128.56 g/mol |

Scientific literature extensively documents the role of the related compound, 2-amino-5-chloropyridine (ACP), in the context of the sedative-hypnotic drug Zopiclone (B121070). ACP is a key starting material for the synthesis of Zopiclone. google.com Furthermore, it is a well-known degradation product of Zopiclone and its primary metabolites. nih.govresearchgate.net Forensic and analytical studies often focus on detecting 2-amino-5-chloropyridine in biological samples as a stable marker to confirm the prior administration of Zopiclone. researchgate.netdiva-portal.org

While closely related pyridine derivatives are integral to the development of various enzyme inhibitors, specific data on the direct application of this compound is limited.

For instance, in the development of inhibitors for the SARS-CoV-2 3CL protease, a key building block is 5-chloropyridin-3-ol . Research shows that potent inhibitors can be synthesized by creating esters of this compound with various indole (B1671886) carboxylic acids. nih.govmdpi.com The underlying mechanism of these inhibitors involves the acylation of the catalytic cysteine (Cys145) in the protease's active site, which results in the release of the 5-chloropyridin-3-ol group. nih.govnih.gov

Similarly, the development of disruptors for the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, such as the clinical candidate AMG-3969, utilizes a sulfonyl derivative of 2-amino-5-chloropyridine . nih.gov A related compound, 2-Amino-5-chloro-3-fluoropyridine (B1279587), is also noted for its use in synthesizing APIs, including cyclin-dependent kinase (CDK) inhibitors and GK-GKRP disruptors. ossila.com

The precursor molecule, 2-amino-5-chloropyridine, is documented as an intermediate for preparing new quinolone drugs, such as DW-116, following a fluorination step. google.com Quinolones are a significant class of synthetic antibiotics, and various synthetic routes are continuously being developed to access new analogues. rsc.orgmdpi.com

Development of Enzyme Inhibitors (e.g., Cyclin-Dependent Kinase Inhibitors, Glucokinase-Glucokinase Regulatory Protein Disruptors, SARS-CoV-2 3CL Protease Inhibitors)

Role in Agrochemical Synthesis

This compound is recognized for its potential applications within the pesticide sector. guidechem.com Its precursor, 2-amino-5-chloropyridine, has established use as an intermediate in the synthesis of agrochemicals, specifically for creating chloro-substituted-imidazo-pyridine herbicides. google.com Patented synthetic routes describe the conversion of 2-amino-5-chloropyridine through steps like nitration and reduction to introduce hydroxyl groups, ultimately forming active herbicidal agents. google.com

Intermediate for Pyridine-Based Insecticides

This compound and its related structures, such as 2-amino-5-chloropyridine, are significant intermediates in the synthesis of pyridine-based insecticides. Pyridine insecticides are noted for their high efficiency, low toxicity, and environmental decomposability, making them promising candidates in pesticide development. google.com The structural motif of 2-amino-5-chloropyridine is a crucial building block for creating more complex molecules with insecticidal properties. google.com For instance, 2-amino-5-chloropyridine can be fluorinated to produce intermediates for new quinolone drugs, which can have applications in agrochemicals. google.com The versatility of the aminopyridine structure allows for various chemical modifications, leading to a diverse range of potent insecticides. google.comjubilantingrevia.com

Catalytic Applications

Chiral Ligand Design for Asymmetric Synthesis

The unique structure of this compound, featuring amino, hydroxyl, and chloro groups on a pyridine ring, makes it a candidate for the design of chiral ligands used in asymmetric synthesis. Chiral ligands are essential for catalyzing stereoselective reactions, which are critical in producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The development of novel chiral ligands from readily available precursors like aminopyridines is an active area of research. sfu.camdpi.com

For example, chiral amino alcohols derived from monoterpenes have been successfully used as precursors for ligands in asymmetric reductions of ketones. mdpi.com Similarly, derivatives of this compound could potentially be transformed into effective chiral ligands. The synthesis of such ligands often involves multi-step procedures to create complex structures that can coordinate with metal catalysts and induce high levels of stereoselectivity. sfu.caucj.org.ua The strategic placement of functional groups on the pyridine ring can influence the steric and electronic properties of the resulting metal complex, thereby controlling the stereochemical outcome of the catalyzed reaction. mdpi.com

Metal Complex Formation for Catalytic Processes

The nitrogen atom of the pyridine ring and the amino and hydroxyl groups of this compound provide potential coordination sites for metal ions, enabling the formation of various metal complexes. researchgate.net These complexes can be employed as catalysts in a range of organic transformations. The specific nature of the metal and the ligand structure dictates the catalytic activity and selectivity of the complex.

Research has shown that pyridine derivatives can form stable complexes with various transition metals, including copper, nickel, and cobalt. researchgate.netresearchgate.net These complexes have been investigated for their catalytic activity in oxidation reactions and other chemical processes. researchgate.net For instance, the chelation of ligands to metal ions often occurs through phenolic oxygen and nitrogen atoms, which is relevant to the structure of this compound. researchgate.net The resulting metal complexes can exhibit diverse geometries, such as square planar or octahedral, which influences their catalytic behavior. researchgate.net The development of new metal complex catalysts from ligands like this compound is a promising avenue for discovering novel and efficient catalytic systems for organic synthesis. beilstein-journals.org

Materials Science Applications

Development of Non-Linear Optical Materials

Organic materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical communications. scirp.org 2-Amino-5-chloropyridine, a related compound to this compound, and its derivatives have been identified as promising candidates for NLO materials. google.comisroset.org The presence of electron-donating (amino) and electron-withdrawing groups within a conjugated π-system is a key molecular feature for second-order NLO activity.

Single crystals of organic compounds like 2-amino-5-chloropyridine have been grown and characterized for their NLO properties. researchgate.netresearchgate.net Studies on cocrystals of 2-amino-5-chloropyridine with other organic molecules have also been conducted to enhance NLO properties. isroset.orgresearchgate.net The arrangement of molecules in the crystal lattice is crucial for achieving a non-centrosymmetric structure, which is a prerequisite for second-order NLO effects. The third-order nonlinear optical properties of 2-amino-5-chloropyridine have also been investigated, indicating its potential for applications in optical limiting and other NLO devices. scirp.orgresearchgate.net

Table 1: Non-Linear Optical Properties of Related Compounds

| Compound | NLO Property | Potential Application | Reference |

|---|---|---|---|

| 2-Amino-5-chloropyridine | Second and Third-Order NLO | Photonics, Optical Communications | scirp.orggoogle.comresearchgate.net |

| 2-Amino-5-chloropyridinium (B1237898) 4-hydroxybenzoate | Second-Order NLO | Photonics, NLO Devices | isroset.org |

Potential for Low Dielectric Constant Materials

Materials with a low dielectric constant (low-k) are essential for the fabrication of microelectronic devices to reduce signal delay, power consumption, and crosstalk between interconnects. Organic polymers and materials are being explored as alternatives to traditional inorganic low-k materials. 2-Amino-5-chloropyridine has been reported as a soft material with a low dielectric constant, making it a candidate for such applications. researchgate.net

The dielectric properties of single crystals of 2-amino-5-chloropyridine and its derivatives have been studied. chalcogen.ro The dielectric constant and dielectric loss are key parameters that determine the suitability of a material for high-frequency applications. For 2-amino-5-chloropyridinium picolinate (B1231196) (2A5CPC), the dielectric constant was found to decrease with increasing frequency, which is a desirable characteristic for low-k materials. chalcogen.ro The low dielectric loss at high frequencies suggests that these materials have enhanced optical quality with fewer defects, which is important for the fabrication of NLO and microelectronic devices. chalcogen.ro

Table 2: Dielectric Properties of a Related Compound

| Compound | Property | Observation | Significance | Reference |

|---|---|---|---|---|

| 2-Amino-5-chloropyridinium picolinate (2A5CPC) | Dielectric Constant | Decreases with increasing frequency | Suitable for high-frequency applications | chalcogen.ro |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-5-chloropyridine |

| 2-Amino-5-chloropyridinium 4-hydroxybenzoate |

| 2-Amino-5-chloropyridinium 4-aminobenzoate |

| 2-Amino-5-chloropyridinium picolinate |

| 3-Amino-2-chloropyridine |

| 4-Amino-2-chloropyridine |

| 2-amino-3,5-dichloropyridine (B145740) |

| 2-amino-apopinan-3-ol |

| 2-chloro-4-nitro benzoic acid |

| 2-amino-4-methyl pyridine |

| 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate |

| 2-Amino-5-bromopyridine (B118841) |

| 2,6-pyridinedicarboxylic acid |

| 2-amino-4,6-dimethylpyridine |

| 2-pyrazinecarboxylic acid |

| 2-amino-5-chloropyridine-3-carboxylic acid |

| 2-Amino-5-iodopyridine |

| 2-Amino-5-methyl pyridine |

| 2-Amino-6-methyl pyridine |

| 3-Amino-2-bromopyridine |

| 4-Amino-2-bromopyridine |

| 4-N,N-dimethylamino pyridine |

| 2,6-diaminopyridinium 4-nitrophenolate-4-nitro phenol |

| 2-amino-4-picolinium 4-aminobenzoate |

| 4-dimethylamino-N-methyl-4-stilbazolium tosylate |

| 2-amino-4-methylpyridinium-4-methoxy benzoate |

| 2-amino 5-chloropyridinium 4-carboxy-butanoate |

| 2-amino-5-chloropyridinium-L-Tartrate |

| 2-amino 5-bromopyridinium-L-Tartrate |

| 2-Amino-5-chloropyridinium-2,4-dihydroxybenzoate |

| 2,5-di-tert-butylanilinuim chloride |

| bis(2,6-diaminopyridinium) sulfate (B86663) monohydrate |

| N-(pyrimidin-2-yl)-4-((1,7,7-trimethylbicyclo [2.2. 1] heptan-2-ylidene) amino) benzenesulfonamide |

| 2-amino-5-chloropyridine-fumaric acid |

| 2-amino-5-chloropyridine with 3-methylbenzoic acid |

| bis(2-amino-5-chloropyridinium) tetrachloridocobaltate(II) |

| 4-Amino-pyridinium 4-carb-oxy-butanoate |

| 2-(6-chloropyridin-3-yl)-N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide |

| Pyrrolidin-1-ium 2-chloro-4-nitrobenzoate 2-chloro-4-nitrobenzoic acid |

| 2-amino-6-methylpyridinium 4-hydroxybenzoate |

| 2-Chloropyridine |

| Pyriproxyfen |

| 2-Chloro-6-Trichloromethylpyridine |

| Alpha Picoline |

| 2,3-Dichloropyridine |

| 2-Fluoro-6-Trifluoromethylpyridine |

| Picoxystrobin |

| Pymetrozine |

| 5-Bromo-2-chloropyridin-3-OL |

| 5-Bromo-2-fluoropyridine |

| 3,4-Diethoxycyclobut-3-ene-1,2-dione |

| N 1-((6-Chloropyridin-3-yl)methyl)ethane-1,2-diamine |

| 3 - butoxy - [ (1′S, 2′R) - (2′ - hydroxy - 1′, 2′ - diphenylethyl)amino] - 3 - cyclobutene (B1205218) - 1, 2 - dione |

| (1R, 2S) - 2 - amino - 1, 2 -diphenylalcohol |

| dibutyl squrate |

| 7-hydroxyindan- 1 -one |

| 1-methoxy-3-trimethylsilyloxy- l,3-butadiene |

| benzaldehyde |

| cinnamaldehyde |

| (E)-stilbene |

| binaphthol |

| 3-amino-2-chloropyridine |

| 3-aminopyridine |

| 2-aminopyrazine |

| 2-amino-1-(2-propynyl)pyrdinium bromide |

| triazolyl aldehyde |

| sodium ascorbate |

| 4-alkoxypyridines |

| 4-chloropyridine (B1293800) hydrochloride |

| 4-Tridecyloxypyridine |

| cyameluric acid |

| polystyrene-alt-(maleic anhydride) |

Biological and Environmental Research Insights into 2 Amino 5 Chloropyridin 3 Ol

Mechanisms of Biological Activity of Derivatives

Derivatives of 2-amino-5-chloropyridin-3-ol have garnered significant interest in medicinal chemistry due to their diverse biological activities. Researchers have synthesized and evaluated various analogs, revealing their potential as anticancer, antimicrobial, and anti-inflammatory agents. The mechanisms underlying these activities often involve specific interactions with biological macromolecules.

Anticancer and Antimicrobial Properties of Related Compounds

The structural framework of this compound serves as a valuable scaffold for the development of potent therapeutic agents.

Anticancer Activity:

Derivatives of the closely related 2-aminopyridine (B139424) have demonstrated notable anticancer properties. For instance, a series of 2-aminopyranopyridine derivatives were synthesized and evaluated against various human cancer cell lines, including liver (Hep-G2), breast (MCF-7), and colorectal (Caco-2, HCT116) carcinoma. researchgate.net Two compounds from this series exhibited more potent anticancer activity than the reference drug, doxorubicin. researchgate.net The anticancer potential of pyridine (B92270) derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. researchgate.netnih.gov Specifically, some thiazole (B1198619) derivatives with a 2-phenylureido group have shown significant cytotoxicity against breast cancer and leukemia cell lines. nih.gov

Antimicrobial Activity:

The antimicrobial effects of pyridine derivatives have been extensively studied. Schiff bases derived from 2-amino-4-chloropyridine (B16104) have shown variable to modest activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.netresearchgate.net In one study, certain derivatives displayed significant biological activity against tested microorganisms. researchgate.net The introduction of a cyclohexylamine (B46788) moiety to the 2-aminopyridine structure was found to be crucial for antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov Furthermore, halogenated derivatives, such as those containing chlorine or bromine, may exhibit enhanced binding affinity or metabolic stability in target proteins, potentially leading to increased antimicrobial efficacy.

| Compound Type | Target Organism/Cell Line | Observed Effect | Reference |

| 2-Aminopyranopyridine derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Potent anticancer activity | researchgate.net |

| Schiff bases of 2-amino-4-chloropyridine | Gram-positive & Gram-negative bacteria, Fungi | Variable to modest antimicrobial activity | researchgate.netresearchgate.net |

| 2-Aminopyridine with cyclohexylamine | S. aureus, B. subtilis | High antimicrobial activity | mdpi.comnih.gov |

| Halogenated pyridine derivatives | Pathogens | Enhanced binding affinity and metabolic stability |

Anti-inflammatory Activities

Pyridine and its derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways. rsc.org The anti-inflammatory effects of pyrimidines, which share a similar heterocyclic structure, are attributed to their ability to suppress the expression and activity of inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, and various cytokines. rsc.org

Research on imidazo[2,1-b] researchgate.netresearchgate.netthiadiazole derivatives has also revealed their potential as anti-inflammatory agents. ptfarm.pl Some of these compounds have been shown to possess significant anti-inflammatory activity, highlighting the therapeutic potential of heterocyclic compounds in treating inflammatory conditions. ptfarm.pl

Interaction with Specific Biological Targets (e.g., Enzymes, Proteins)

The biological activities of this compound derivatives are intrinsically linked to their interactions with specific molecular targets. The amino and hydroxyl groups on the pyridine ring can form hydrogen bonds with the active sites of enzymes or receptors, leading to modulation of their function.

Ester derivatives of 5-chloropyridin-3-ol have been investigated as inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral life cycle. nih.govnih.gov These compounds act as covalent inhibitors, acylating the active site cysteine of the protease. nih.gov X-ray crystallography studies have provided detailed insights into the binding modes of these inhibitors, revealing how they interact with the enzyme's active site. nih.gov

Molecular docking studies have further elucidated the interactions between aminopyridine derivatives and their biological targets. For instance, docking analyses of 2-aminopyridine derivatives with antibacterial activity have shown hydrogen bond interactions with key residues in bacterial proteins. mdpi.comnih.gov Similarly, docking studies of Schiff base derivatives have demonstrated significant interactions with amino acid residues of target proteins, reinforcing their biological relevance. researchgate.net

| Derivative Class | Biological Target | Mechanism of Interaction | Reference |

| Ester derivatives of 5-chloropyridin-3-ol | SARS-CoV-2 3CL protease | Covalent acylation of active site cysteine | nih.govnih.gov |

| 2-Aminopyridine derivatives | Bacterial proteins | Hydrogen bond interactions | mdpi.comnih.gov |

| Schiff base derivatives | Various proteins | Interactions with amino acid residues | researchgate.net |

Environmental Fate and Transport Mechanisms

Understanding the environmental behavior of this compound and related compounds is crucial for assessing their potential impact on ecosystems. Research has focused on their persistence in aquatic environments and the processes that lead to their degradation.

Persistence and Degradation in Aquatic Environments

The persistence of pyridine derivatives in aquatic environments is influenced by various factors, including their susceptibility to photolysis and microbial degradation. Neonicotinoid insecticides, which often contain a chloropyridinyl moiety, have been detected in rivers and streams worldwide, raising concerns about their impact on non-target organisms. researchgate.net

Studies on 2-amino-5-chloropyridine (B124133), a degradation product of the drug zopiclone (B121070), have shown that it can be detected in environmental samples. nih.gov The photocatalytic degradation of 2-amino-5-chloropyridine in aqueous solutions using titanium dioxide (TiO2) has been investigated as a potential remediation method. researchgate.netresearchgate.net This process involves the generation of highly reactive hydroxyl radicals that can break down the pyridine ring. researchgate.net The degradation kinetics can be described by the Langmuir-Hinshelwood model. researchgate.net It has been observed that the presence of TiO2 is essential for the degradation of the pyridine moiety itself. researchgate.net

Dechlorination Processes and Byproduct Formation

Dechlorination is a key step in the degradation of chlorinated pyridine compounds. In the case of 2-amino-5-chloropyridine, dechlorination can occur through direct photolysis, even without the presence of a photocatalyst like TiO2. researchgate.net The process involves the cleavage of the carbon-chlorine bond, leading to the release of chloride ions. researchgate.net